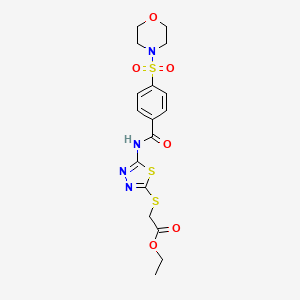

![molecular formula C16H21ClN2O5 B2762787 Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate CAS No. 2138167-43-6](/img/structure/B2762787.png)

Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

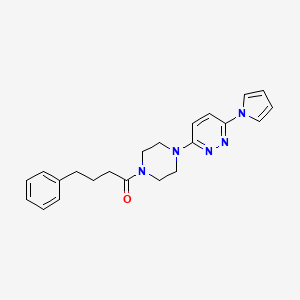

“Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group, a chloro-nitrophenyl group, and an oxane ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions . The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis.Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis

Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis via Sulfinimines

Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate serves as a valuable reagent in asymmetric synthesis. Specifically, it has been employed in the stereoselective synthesis of N-heterocycles via sulfinimines. Researchers have utilized this compound to access structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles often mimic structural motifs found in natural products and therapeutically relevant compounds .

Antibacterial Activity

In vitro studies have evaluated the antibacterial properties of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate. At concentrations of 10 μg/disc, it was screened against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Further investigations into its antibacterial mechanisms and potential clinical applications are warranted .

Organic Synthesis

Researchers have utilized tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate in various organic synthesis pathways. Notably, it has been involved in acetonization, Boc protection, and N-methoxy-N-methyl amidation reactions. These synthetic routes highlight its versatility and utility in constructing complex molecular architectures .

Crystal Engineering

The compound’s crystal structure has been studied, revealing insights into its packing arrangements and intermolecular interactions. Such investigations contribute to the field of crystal engineering, where understanding molecular packing aids in designing functional materials with specific properties .

Chiral Auxiliaries

As a chiral auxiliary, tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate plays a crucial role in controlling stereochemistry during chemical transformations. Its enantiopure form has become a gold standard in asymmetric synthesis, enabling the creation of optically active compounds with high selectivity .

Drug Discovery and Medicinal Chemistry

Given its unique structural features, researchers may explore tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate as a scaffold for designing novel drug candidates. By modifying its substituents, medicinal chemists can potentially develop compounds with improved pharmacological properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O5/c1-15(2,3)24-14(20)18-16(6-8-23-9-7-16)11-4-5-12(17)13(10-11)19(21)22/h4-5,10H,6-9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDWWCLWZGEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2762704.png)

![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762705.png)

![3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2762706.png)

![Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2762708.png)

![2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2762709.png)

![Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2762714.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)

![4-[(2,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2762717.png)

![2-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2762725.png)